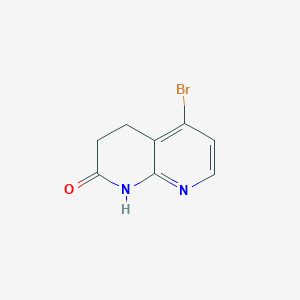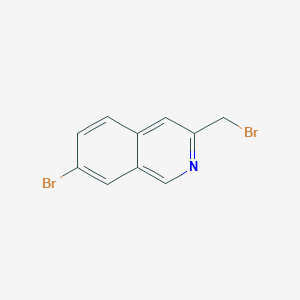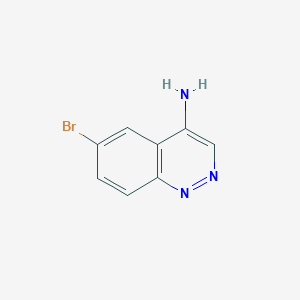
1-Methyl-1-vinylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-vinylcyclohexane is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methyl group and another by a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1-vinylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methyl and vinyl groups. This process typically requires the use of strong bases or acids as catalysts to facilitate the addition of the methyl and vinyl groups to the cyclohexane ring. The reaction conditions often include elevated temperatures and pressures to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to optimize the efficiency and scalability of the production process, making it feasible for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-vinylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons by adding hydrogen atoms to the vinyl group.
Substitution: The compound can participate in substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexanes or other substituted derivatives.
Applications De Recherche Scientifique
1-Methyl-1-vinylcyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential use as pharmaceuticals or bioactive compounds.
Medicine: The compound’s derivatives may exhibit therapeutic properties, making them candidates for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other chemical transformations.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-vinylcyclohexane depends on the specific reactions it undergoes
Molecular Targets: Enzymes, receptors, and other proteins that facilitate chemical reactions or biological processes.
Pathways Involved: The compound may participate in metabolic pathways, signal transduction pathways, or other biochemical processes, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
1-Methyl-1-vinylcyclohexane can be compared to other similar compounds, such as:
Cyclohexane: The parent compound, which lacks the methyl and vinyl groups.
1-Methylcyclohexane: A derivative with only a methyl group attached to the cyclohexane ring.
Vinylcyclohexane: A derivative with only a vinyl group attached to the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a wider range of chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
21623-78-9 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
1-ethenyl-1-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9(2)7-5-4-6-8-9/h3H,1,4-8H2,2H3 |
Clé InChI |
JFZPKTIPFQSYEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)


![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)


![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)
